molecular formula C6H7BrN2O2S B2433318 5-Bromo-3-methylpyridine-2-sulfonamide CAS No. 1515251-75-8

5-Bromo-3-methylpyridine-2-sulfonamide

Cat. No.: B2433318
CAS No.: 1515251-75-8
M. Wt: 251.1
InChI Key: GTWBCQYSNGRGBK-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a sulfonamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpyridine-2-sulfonamide typically involves the bromination of 3-methylpyridine followed by the introduction of the sulfonamide group. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-3-methylpyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and methyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methyl, and sulfonamide groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-3-methylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWBCQYSNGRGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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